4-(1H-imidazol-4-yl)phenol
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Overview
Description
4-(1H-imidazol-4-yl)phenol is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
The primary target of 4-(1H-imidazol-4-yl)phenol is Nitric Oxide Synthase, Inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a key molecule involved in immune response, vasodilation, and neurotransmission.
Biochemical Pathways
NO plays a role in various pathways, including immune response, vasodilation, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its impact on iNOS activity and subsequent NO production. Changes in NO levels could affect immune response, blood vessel dilation, and nerve cell communication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzil, ammonium acetate, and a suitable aldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which enhances efficiency and yield. This method involves the oxidative condensation of ketones and amidines, followed by cyclization under basic conditions. The use of molecular oxygen as an oxidant is a key feature of this process .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include substituted imidazoles, quinones, and dihydroimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1H-imidazol-4-yl)phenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the hydroxyl group on the benzene ring.
4-(1H-imidazol-1-yl)aniline: Contains an amino group instead of a hydroxyl group.
4-(Trifluoromethyl)benzoic acid: Features a trifluoromethyl group instead of the imidazole ring.
Uniqueness: 4-(1H-imidazol-4-yl)phenol is unique due to the presence of both the imidazole ring and the hydroxyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
68535-65-9 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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